6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
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Overview
Description
2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione is a complex heterocyclic compound. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione typically involves multi-step reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gould–Jacobs reaction or similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted amino derivatives .
Scientific Research Applications
2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound also affects various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibitory activity.
Uniqueness
2-amino-5-(1-naphthyl)-5,11-dihydro-3H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-4,6-dione is unique due to its specific structural features, which confer distinct biological activities. Its naphthyl group enhances its binding affinity to molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
876722-14-4 |
---|---|
Molecular Formula |
C24H16N4O2 |
Molecular Weight |
392.4g/mol |
IUPAC Name |
6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione |
InChI |
InChI=1S/C24H16N4O2/c25-24-27-22-19(23(30)28-24)17(14-11-5-7-12-6-1-2-8-13(12)14)18-20(26-22)15-9-3-4-10-16(15)21(18)29/h1-11,17H,(H4,25,26,27,28,30) |
InChI Key |
REFRXJLVZLYWFD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)NC(=N6)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)N=C(N6)N |
Origin of Product |
United States |
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